molecular formula C11H8BrFO2S B2484539 Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 1305710-68-2

Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2484539
CAS No.: 1305710-68-2
M. Wt: 303.15
InChI Key: ZLVITCPACQIDNY-UHFFFAOYSA-N
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Description

Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a bromomethyl group, a fluoro substituent, and a carboxylate ester group attached to the benzothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzothiophene precursor followed by esterification. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The esterification step can be achieved using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste production. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can also be performed to modify the functional groups.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with hydrogen peroxide would produce the sulfoxide or sulfone.

Scientific Research Applications

Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(bromomethyl)benzoate: Similar in structure but lacks the benzothiophene ring and fluoro substituent.

    4-Fluoro-1-benzothiophene-2-carboxylate: Lacks the bromomethyl group but retains the benzothiophene core and fluoro substituent.

    Methyl 3-(chloromethyl)-4-fluoro-1-benzothiophene-2-carboxylate: Similar structure with a chloromethyl group instead of a bromomethyl group.

Uniqueness

Methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromomethyl and fluoro substituents enhances its utility in various chemical transformations and biological studies.

Properties

IUPAC Name

methyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO2S/c1-15-11(14)10-6(5-12)9-7(13)3-2-4-8(9)16-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVITCPACQIDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(C=CC=C2S1)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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